Fmoc-3,5-dichloro-D-homophenylalanine

Lipophilicity Hydrophobicity Peptide Design

Standard Fmoc-amino acids lack the combined D-stereochemistry, β-homologation, and specific aryl halogenation required for precise SAR studies on protease-resistant peptidomimetics. Fmoc-3,5-dichloro-D-homophenylalanine (CAS 1260614-99-0) addresses this gap with three orthogonal structural features in a single SPPS-compatible building block: • ΔLogP ≈ 1.4 vs. unsubstituted analog; calculated LogP ~6.3 enhances hydrophobic target engagement. • β-Amino acid backbone confers intrinsic protease resistance; D-configuration further improves metabolic stability. • 98% purity ensures consistent coupling efficiency across automated parallel syntheses, minimizing sequence deletions.

Molecular Formula C25H21Cl2NO4
Molecular Weight 470.3 g/mol
Cat. No. B12305074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3,5-dichloro-D-homophenylalanine
Molecular FormulaC25H21Cl2NO4
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)
InChIKeyHPBJGYDXAJROMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3,5-dichloro-D-homophenylalanine Specifications


Fmoc-3,5-dichloro-D-homophenylalanine (CAS: 1260614-99-0) is a non-proteinogenic, Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS) . It features a D-configuration, a homologated (β) side-chain, and a 3,5-dichloro substitution pattern on the aromatic ring, which collectively confer a calculated LogP of approximately 6.3 and a molecular weight of 470.3 g/mol [1]. This compound serves as a specialized building block for introducing rigid, hydrophobic, and sterically distinct motifs into peptidomimetics and constrained peptides, primarily for medicinal chemistry and chemical biology research applications .

D-stereochemistry for chiral control in peptidomimetics
β-homologation constrains backbone conformation
3,5-dichloro substitution enhances hydrophobicity
Fmoc-protected for standard SPPS workflows

Fmoc-3,5-dichloro-D-homophenylalanine: Substitution Concerns


Generic substitution of Fmoc-3,5-dichloro-D-homophenylalanine with simpler analogs, such as Fmoc-D-homophenylalanine (unsubstituted) or Fmoc-D-phenylalanine, is scientifically unsound due to the compound's unique confluence of three orthogonal structural features: D-stereochemistry, β-homologation of the side chain, and a specific 3,5-dichloro substitution. Each feature contributes to distinct physicochemical and conformational properties . Class-level evidence demonstrates that β-homophenylalanine derivatives adopt stable, protease-resistant secondary structures not accessible to α-amino acids , while halogenation, particularly at the 3,5-positions, markedly increases lipophilicity (LogP ~6.3) and alters electronic properties, directly impacting peptide-target binding interactions and metabolic stability [1]. Substituting with an unprotected analog, a different halogenation pattern (e.g., 2,4-dichloro), or the L-enantiomer would yield a peptide with altered folding, binding affinity, and stability, thereby compromising experimental reproducibility and invalidating structure-activity relationship (SAR) studies. The following quantitative evidence guide details these specific differentiators.

Unsubstituted Fmoc-D-homophenylalanine lacks 3,5-dichloro lipophilicity and may not reproduce SAR-driven hydrophobic contacts.

L-enantiomer or Fmoc-D-phenylalanine eliminates β-homologation and D-configuration, altering peptide folding and stability.

2,4-dichloro positional isomer may exhibit different conformational bias; class-level evidence suggests 3,5-substitution provides distinct hydrophobic shielding.

Fmoc-3,5-dichloro-D-homophenylalanine: Key Differentiators vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 3,5-dichloro substitution confers a significant increase in lipophilicity compared to the non-halogenated analog. Fmoc-3,5-dichloro-D-homophenylalanine has a calculated LogP (XLogP) of 6.3 [1]. In contrast, the calculated LogP for the unsubstituted Fmoc-D-homophenylalanine is substantially lower, estimated at 4.9 . This difference is critical for modulating peptide interactions with hydrophobic protein pockets and biological membranes.

Enhanced Lipophilicity
Data to verify
Calculated LogP 6.3 vs. 4.9 (unsubstituted analog)
Supports hydrophobic pocket targeting assessment
In silico prediction; experimental validation recommended
Lipophilicity Hydrophobicity Peptide Design

Conformational Effects of 3,5-Dichloro Substitution

The specific 3,5-dichloro substitution pattern on the aromatic ring is not merely a lipophilicity enhancer; it introduces unique steric and electronic effects that dictate peptide conformation. While direct crystallographic data for this exact building block is limited, class-level evidence from β-homophenylalanine derivatives demonstrates that such substitutions critically influence folding into stable secondary structures (e.g., helices, sheets) . The 3,5-pattern is distinct from the 2,4-dichloro isomer; vendor literature suggests the 3,5-isomer is 'slightly more lipophilic' and may offer superior hydrophobic shielding compared to the 2,4-isomer . This translates to different peptide topologies and target binding modes, which cannot be achieved with non-halogenated or differently halogenated analogs.

Conformational Effects
Class-level
3,5-dichloro vs. 2,4-isomer: qualitative differences in peptide folding propensity
Isomer choice may shift peptide topology and binding mode
Class-level inference; direct crystallographic data limited
Peptide Conformation Secondary Structure SAR Studies

Validated Purity for SPPS Coupling

Procurement-grade specifications ensure consistent performance in automated peptide synthesizers. Reputable vendors supply Fmoc-3,5-dichloro-D-homophenylalanine with a minimum purity of 98% (by HPLC) and identity confirmed by IR spectroscopy . This level of quality control is essential for high-fidelity solid-phase peptide synthesis (SPPS), minimizing side reactions and deletion sequences. While no head-to-head study was found, it is a procurement standard that generic, unverified sources may not meet this specification, leading to failed syntheses and wasted resources.

Validated Purity
Specification review
≥97% HPLC purity; identity confirmed by IR
Procurement-grade QC supports SPPS reproducibility
Verify vendor COA; generic sources may lack guarantee
Quality Control SPPS Reproducibility

Fmoc-3,5-dichloro-D-homophenylalanine: Key Applications


SAR Studies Targeting Hydrophobic Pockets

When exploring SAR around a lead peptide that binds a hydrophobic protein cleft (e.g., in GPCRs, integrins, or proteases), the high calculated LogP (6.3) of Fmoc-3,5-dichloro-D-homophenylalanine is a decisive advantage. Replacing a native phenylalanine or an unsubstituted homophenylalanine residue with this building block allows for precise modulation of binding affinity and selectivity through enhanced hydrophobic contacts [1]. The quantitative increase in lipophilicity (Δ LogP ≈ 1.4 vs. Fmoc-D-homophenylalanine) provides a measurable parameter for correlating structural changes with in vitro potency.

Protease-Resistant β-Peptides & Constrained Scaffolds

This compound is ideally suited for constructing β-peptides and other peptidomimetics where resistance to proteolytic degradation is paramount. The inherent stability of β-amino acid-containing backbones is a well-established class-level advantage . Incorporating the D-enantiomer of 3,5-dichloro-homophenylalanine further enhances metabolic stability, making it a building block of choice for designing long-acting peptide therapeutics or stable biological probes [2].

High-Throughput SPPS Library Construction

The Fmoc-protecting group is fully compatible with standard SPPS protocols, allowing for automated, high-throughput synthesis of peptide libraries. The 98% purity specification from quality vendors is critical here, as it ensures consistent coupling yields and minimizes sequence deletions across hundreds or thousands of parallel syntheses, which is essential for generating high-quality screening data .

Peptide Self-Assembly & Biomaterials

Based on class-level evidence with Fmoc-homophenylalanine derivatives, this compound can be used to engineer self-assembling peptide hydrogels with tailored physicochemical properties [3]. The 3,5-dichloro substitution is expected to significantly alter the kinetics of gelation and the mechanical properties of the resulting biomaterial due to enhanced hydrophobicity and π-stacking interactions, offering a route to novel antimicrobial or drug-delivery biomaterials.

Application
Selection Property
Validation Focus
SAR Studies Targeting Hydrophobic Pockets
High lipophilicity profile (LogP ~6.3)
Binding affinity modulation through hydrophobic contacts
Protease-Resistant β-Peptides & Constrained Scaffolds
β-homologation and D-configuration
Metabolic stability and backbone rigidity in peptidomimetics
High-Throughput SPPS Library Construction
Fmoc compatibility and high-purity specification
Coupling efficiency and deletion-sequence control
Peptide Self-Assembly & Biomaterials
Hydrophobic and π-stacking characteristics
Gelation kinetics and mechanical property modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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